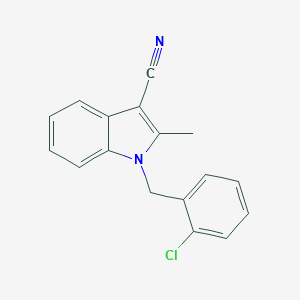![molecular formula C27H30FN3O6S B297782 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B297782.png)
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as F13714 and is a potent and selective dopamine D4 receptor antagonist.
作用机制
F13714 acts as a dopamine D4 receptor antagonist, which means it blocks the binding of dopamine to these receptors. This results in a decrease in the activity of dopamine in the brain, which can have a therapeutic effect in certain disorders. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, behavior, and cognition. Abnormalities in dopamine signaling have been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
F13714 has been shown to produce a range of biochemical and physiological effects. Studies have demonstrated that F13714 can reduce the release of dopamine in the brain, which can have a therapeutic effect in disorders such as schizophrenia and drug addiction. F13714 has also been shown to improve cognitive function in animal models of ADHD. Additionally, F13714 has been shown to have a low potential for abuse and dependence, which makes it an attractive candidate for the treatment of drug addiction.
实验室实验的优点和局限性
One of the main advantages of F13714 is its high affinity and selectivity for dopamine D4 receptors. This makes it a useful tool for studying the role of dopamine D4 receptors in various neurological and psychiatric disorders. However, one limitation of F13714 is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, F13714 has a relatively short half-life, which can limit its effectiveness in certain therapeutic applications.
未来方向
There are several future directions for research on F13714. One area of interest is the development of more effective methods for administering F13714, such as the use of prodrugs or nanoparticles. Another area of interest is the investigation of F13714's potential therapeutic applications in other disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the precise mechanisms of action of F13714 and to identify potential side effects and safety concerns.
合成方法
The synthesis of F13714 involves a series of chemical reactions that require expertise in organic chemistry. The starting materials for the synthesis of F13714 are 2-fluoroaniline and 4-methoxybenzaldehyde. The reaction of these two compounds with piperazine and acetic anhydride produces 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid. The next step involves the reaction of this intermediate compound with 3,4-dimethoxybenzenesulfonyl chloride to produce F13714.
科学研究应用
F13714 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for dopamine D4 receptors, which are involved in the regulation of mood, behavior, and cognition. F13714 has been investigated for its potential use in the treatment of schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
属性
分子式 |
C27H30FN3O6S |
|---|---|
分子量 |
543.6 g/mol |
IUPAC 名称 |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C27H30FN3O6S/c1-35-21-10-8-20(9-11-21)31(38(33,34)22-12-13-25(36-2)26(18-22)37-3)19-27(32)30-16-14-29(15-17-30)24-7-5-4-6-23(24)28/h4-13,18H,14-17,19H2,1-3H3 |
InChI 键 |
BCXZCVAXMXFRCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
规范 SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-(3-methoxy-4-methylbenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297699.png)
![methyl 2-(3-bromo-4-ethoxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297701.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297702.png)
![ethyl 2-(2,3-dichlorobenzylidene)-5-(3-methoxy-2-propoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297703.png)
![ethyl 2-(4-hydroxy-3-methoxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297704.png)
![methyl 2-(5-bromo-2-hydroxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297705.png)
![4-[(5-(4-butoxy-3-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]benzoic acid](/img/structure/B297709.png)
![3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B297710.png)
![(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297711.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297713.png)
![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297716.png)
![methyl 2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297717.png)
![methyl 4-{[(2E,5E)-3-ethyl-4-oxo-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297721.png)

